3-Cyclopentyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile
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Overview
Description
3-Cyclopentyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile is a chemical compound with the molecular formula C17H26BN3O2 and a molecular weight of 315.22 g/mol . This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, including selective inhibitors of Janus tyrosine kinase (JAK1 and JAK2), which are used in the treatment of myeloproliferative neoplasms and psoriasis .
Preparation Methods
The synthesis of 3-Cyclopentyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile involves several steps. One common method includes the reaction of 3-cyclopentyl-3-(4-bromo-1H-pyrazol-1-yl)propanenitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Cyclopentyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the boronate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Cyclopentyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boronic acids and esters.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active molecules.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, such as JAK inhibitors, which are used to treat various diseases.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. For example, in the synthesis of JAK inhibitors, the compound undergoes further chemical transformations to form the active drug, which then inhibits the JAK-STAT signaling pathway, a crucial pathway involved in cell growth and immune function .
Comparison with Similar Compounds
Similar compounds to 3-Cyclopentyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile include:
3-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile: This compound is an isomer with similar chemical properties and applications.
3-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile: Another isomer with comparable uses in organic synthesis and pharmaceutical research.
The uniqueness of this compound lies in its specific structure, which makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.
Properties
Molecular Formula |
C20H28BNO2 |
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Molecular Weight |
325.3 g/mol |
IUPAC Name |
3-cyclopentyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile |
InChI |
InChI=1S/C20H28BNO2/c1-19(2)20(3,4)24-21(23-19)17-11-7-10-16(14-17)18(12-13-22)15-8-5-6-9-15/h7,10-11,14-15,18H,5-6,8-9,12H2,1-4H3 |
InChI Key |
YSZNOVYAZYUEHH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(CC#N)C3CCCC3 |
Origin of Product |
United States |
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